![molecular formula C10H14O B14314820 3,3-Dimethylbicyclo[3.2.1]oct-6-en-2-one CAS No. 112929-71-2](/img/structure/B14314820.png)
3,3-Dimethylbicyclo[3.2.1]oct-6-en-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethylbicyclo[321]oct-6-en-2-one is an organic compound with a unique bicyclic structure It is characterized by its two fused rings, which include a cyclohexane ring and a cyclopropane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylbicyclo[3.2.1]oct-6-en-2-one typically involves the following steps:
Alkylation of 2,6-dimethylcyclohexanone: This step involves the reaction of 2,6-dimethylcyclohexanone with allyl bromide to form olefinic ketones.
Ozonolysis: The olefinic ketones are then subjected to ozonolysis, which cleaves the double bonds to form keto aldehydes.
Intramolecular Aldol Condensation: The keto aldehydes undergo intramolecular aldol condensation to form a mixture of bicyclic alcohols.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
3,3-Dimethylbicyclo[3.2.1]oct-6-en-2-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the allylic positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted bicyclic compounds.
科学研究应用
3,3-Dimethylbicyclo[3.2.1]oct-6-en-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
作用机制
The mechanism of action of 3,3-Dimethylbicyclo[3.2.1]oct-6-en-2-one involves its interaction with various molecular targets and pathways. The compound’s bicyclic structure allows it to fit into specific binding sites of enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the derivatives of the compound being studied.
相似化合物的比较
Similar Compounds
- 4,7-Dimethylbicyclo[3.2.1]oct-3-en-6-one
- 2,6-Dimethylbicyclo[3.2.1]octane
- 1,5-Dimethylbicyclo[3.2.1]octan-8-one
Uniqueness
3,3-Dimethylbicyclo[321]oct-6-en-2-one is unique due to its specific substitution pattern and the presence of a ketone group at the 2-position
属性
CAS 编号 |
112929-71-2 |
|---|---|
分子式 |
C10H14O |
分子量 |
150.22 g/mol |
IUPAC 名称 |
3,3-dimethylbicyclo[3.2.1]oct-6-en-2-one |
InChI |
InChI=1S/C10H14O/c1-10(2)6-7-3-4-8(5-7)9(10)11/h3-4,7-8H,5-6H2,1-2H3 |
InChI 键 |
XJJGGVDZLKIKKS-UHFFFAOYSA-N |
规范 SMILES |
CC1(CC2CC(C1=O)C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


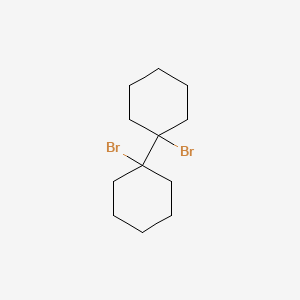
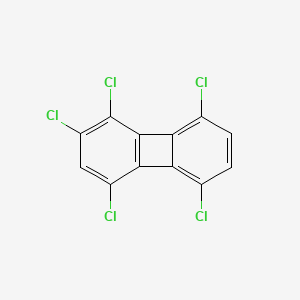
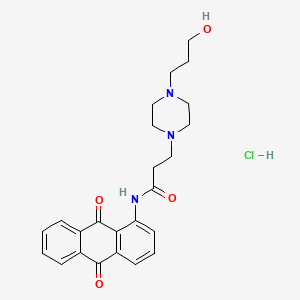


![Benzo[b]thiophene-6,7-dicarboxylic acid, dimethyl ester](/img/structure/B14314781.png)
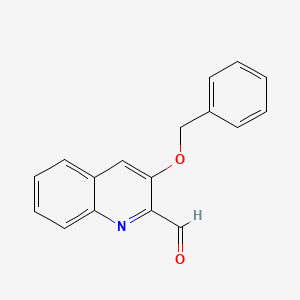
![2,3-Dimethylpyrido[1,2-a]indole-1,4-dione](/img/structure/B14314796.png)
![4-[(Acridin-9-YL)amino]-3-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14314800.png)

![3-[Methyl(pentyl)amino]prop-2-enoic acid](/img/structure/B14314805.png)
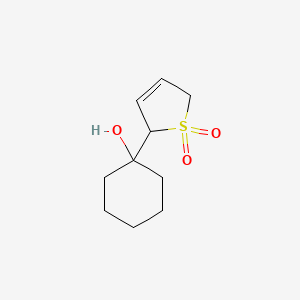
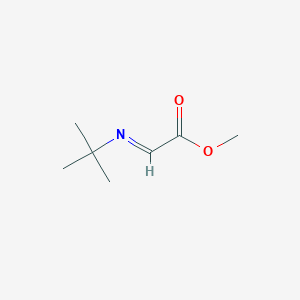
![2-[(tert-Butylsulfanyl)methyl]prop-2-enenitrile](/img/structure/B14314816.png)
